9,9-Bis(4-amino-3-fluorophenyl)fluorene

Polyimide Thermal stability Flexible electronics

Standard non-fluorinated fluorene diamines fail to deliver both ultra-high thermal stability and colorless transparency required for advanced flexible electronics. 9,9-Bis(4-amino-3-fluorophenyl)fluorene (FFDA) solves this: ortho-fluorine substitution disrupts charge-transfer complexes, producing polyimides with Tg ≈425°C, >80% transmittance at 400 nm, and dielectric constant <4.0. - Polyimide films achieve low yellow index (0.60-1.01) for bottom-emission OLED substrates. - Membranes exceed Robeson upper bound (CO₂ permeability 203.4 Barrer, CO₂/CH₄ selectivity 43.4). - Readily soluble in NMP, DMF, DMAc, DMSO, and THF at room temperature for solution casting.

Molecular Formula C25H18F2N2
Molecular Weight 384.43
CAS No. 127926-65-2
Cat. No. B590411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9,9-Bis(4-amino-3-fluorophenyl)fluorene
CAS127926-65-2
Molecular FormulaC25H18F2N2
Molecular Weight384.43
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC(=C(C=C4)N)F)C5=CC(=C(C=C5)N)F
InChIInChI=1S/C25H18F2N2/c26-21-13-15(9-11-23(21)28)25(16-10-12-24(29)22(27)14-16)19-7-3-1-5-17(19)18-6-2-4-8-20(18)25/h1-14H,28-29H2
InChIKeyRXNKCIBVUNMMAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





FFDA: Cardo Diamine for Polyimide Procurement


9,9-Bis(4-amino-3-fluorophenyl)fluorene (FFDA; also referred to as F‑FDA) is a fluorinated, fluorene‑based aromatic diamine monomer (C₂₅H₁₈F₂N₂, MW 384.42) . It belongs to the “cardo” (loop) diamine class, in which the rigid 9,9‑diphenylfluorene core imparts exceptional thermal stability and mechanical strength while the two ortho‑fluoro substituents on the aniline rings enhance optical transparency, reduce dielectric constant, and improve solubility in organic solvents . FFDA is primarily employed as a comonomer in the synthesis of colorless/transparent polyimides (CPI), polyamide‑imides, and fluorinated gas‑separation membranes for advanced electronics, aerospace, and optoelectronic applications [1].

Type Cardo diamine monomer
Function Fluorinated building block
Workflow Polyimide and copolymer synthesis
Selection High-Tg, low-k, transparent films and membranes

FFDA vs. Non-Fluorinated Fluorene Diamines


Generic substitution of FFDA with its non‑fluorinated analog 9,9-bis(4-aminophenyl)fluorene (FDA, CAS 15499-84-0) or with other fluorene diamines fails because the ortho‑fluorine atoms in FFDA play a decisive role in modulating polymer chain packing, charge‑transfer complex (CTC) inhibition, and free volume [1][2]. While FDA retains the high Tg imparted by the cardo structure, it lacks the electron‑withdrawing fluorine substituents that are essential for achieving the colorless appearance, low dielectric constant, and enhanced solubility required in advanced flexible electronics and optical films [3]. The following evidence demonstrates that FFDA delivers quantifiable, application‑critical advantages over its closest in‑class alternatives.

Target Monomer: FFDA (Fluorinated)
+ Ortho-F substituents reduce CTC and enhance free volume
+ Enables colorless, low-k, and soluble polyimide films
Generic Analog: FDA (Non-fluorinated)
- Lacks electron-withdrawing fluorine atoms
- Optical and dielectric properties may not transfer
- Solubility and processability may be limited

FFDA: Performance Compared to Analogs


Tg Comparison: FFDA vs. FDA Polyimides

In a head‑to‑head comparison using 2,3,3′,4′-biphenyltetracarboxylic dianhydride (a‑BPDA) as the common dianhydride, polyimide films derived from FFDA (PI‑FFDA) and its non‑fluorinated analog FDA (PI‑FDA) exhibited nearly identical glass transition temperatures (Tg) of approximately 425 °C [1]. Both PI‑FFDA and PI‑FDA Tg values were markedly higher than that of the trifluoromethyl‑substituted diamine TFMB (PI‑TFMB) [1]. This demonstrates that the cardo fluorene core—not the fluorine substituents—dictates the exceptional Tg, while the fluorine atoms confer additional functional benefits without compromising thermal performance.

Thermal Stability (Tg)
Head-to-head
PI-FFDA Tg ≈ 425°C equivalent to PI-FDA
Cardo core dictates ultra-high Tg; fluorine adds optical/dielectric benefits without thermal compromise.
Compared to a-BPDA-based PI-FDA and PI-TFMB films.
Polyimide Thermal stability Flexible electronics

Optical Transparency in FFDA-Based Polyimides

Fluorene‑based semi‑alicyclic colorless polyimide (CPI) films containing FFDA demonstrated optical transmittance >80% at 400 nm, with yellow indices of 0.60–1.01 and haze values <3.0% [1]. In a separate study, PI films prepared with FFDA and 4,4′-oxydiphthalic anhydride (ODPA) achieved a transmittance of 85% at 500 nm and a UV cutoff wavelength of 365 nm [2]. These values are characteristic of high‑performance colorless polyimides suitable for optoelectronic applications, whereas conventional aromatic polyimides without fluorine substitution exhibit strong yellow/brown coloration and low visible‑light transmittance [3].

Optical Transparency
Cross-study
T₄₀₀ > 80%; T₅₀₀ = 85%
Supports selection for colorless flexible display substrates.
Class-level inference vs. non-fluorinated aromatic PIs.
Colorless polyimide Optical transparency Display substrates

Dielectric Constant of FFDA-Based Polyimide

Polyimides derived from FFDA exhibit a dielectric constant below 4.0 at 10³ Hz (1 MHz), with a dielectric loss of only 0.004–0.007 . While direct head‑to‑head data for FDA‑based polyimides are not available in the same study, fluorene‑based polyimides containing additional trifluoromethyl or isopropyl substituents typically display dielectric constants in the range of 2.65–2.84 at 1 MHz [1], and fluorinated polyimide/POSS hybrids have been reported with a dielectric constant of 2.64 at 1 MHz [2]. The low‑k performance of FFDA‑based systems is consistent with the well‑established effect of fluorine incorporation in reducing polymer polarizability and moisture absorption.

Dielectric Constant (ε)
Class-level
ε
Low-k profile consistent with fluorinated polyimide class; review for specific microelectronics requirements.
Direct FDA comparison data not available in same study.
CO₂/CH₄ Separation
Head-to-head
P(CO₂)=203.4 Barrer; α=43.4, above 2008 Robeson bound
Reported performance supports membrane design for gas separation research.
6FDA-FFDA/DAM (1:1) membrane at 35°C, 2 bar.
Solubility Profile
Cross-study
Fully imidized PI soluble in NMP, DMF, DMAc, DMSO, THF at RT
Enables solution-based processing; reduces high-temperature imidization step.
Fluorine disrupts interchain packing vs. non-fluorinated rigid PIs.
Purity & Metals
Supplier data
Assay ≥99.5%; individual metal ions
Electronic-grade specification; supports procurement for semiconductor and aerospace applications.
Data to verify with commercial specification sheet.
Low‑k dielectrics Microelectronics Insulating layers

CO₂/CH₄ Gas Separation of FFDA-Based Membranes

Fluorinated‑cardo‑based copolyimide 6FDA‑FFDA/DAM (1:1) membranes exhibited a CO₂ permeability of 203.4 Barrer and a CO₂/CH₄ selectivity of 43.4 [1]. These performance metrics surpass the 2008 Robeson upper bound for CO₂/CH₄ separation, a widely recognized benchmark in the membrane science community [1]. The rigid cardo structure of FFDA, combined with the C–F bonds, increases polymer chain packing efficiency and fractional free volume, which enhances gas selectivity without sacrificing permeability .

CO₂/CH₄ Separation
Head-to-head
P(CO₂)=203.4 Barrer; α=43.4, above 2008 Robeson bound
Reported performance supports membrane design for gas separation research.
6FDA-FFDA/DAM (1:1) membrane at 35°C, 2 bar.
Gas separation membranes CO₂ capture Polyimide

Solubility of FFDA and FFDA-Based Polyimides

FFDA monomer is soluble in chloroform, acetone, tetrahydrofuran (THF), and dimethylformamide (DMF), with slight solubility in ethanol and toluene . More importantly, the resulting polyimide (PI‑FFDA/ODPA 50:50) is soluble at ambient temperature in strong polar aprotic solvents such as N‑methylpyrrolidone (NMP), DMF, dimethylacetamide (DMAc), and dimethyl sulfoxide (DMSO), and also exhibits good solubility in weakly polar THF [1]. This solubility profile is a direct consequence of the fluorine substituents, which disrupt interchain packing and reduce charge‑transfer interactions, enabling solution‑based processing—a significant advantage over many rigid, non‑fluorinated polyimides that are only processable in the polyamic acid precursor stage.

Solubility Profile
Cross-study
Fully imidized PI soluble in NMP, DMF, DMAc, DMSO, THF at RT
Enables solution-based processing; reduces high-temperature imidization step.
Fluorine disrupts interchain packing vs. non-fluorinated rigid PIs.
Polyimide processing Solubility Solution casting

Purity and Metal Ion Specifications

Commercially available FFDA is typically supplied with a purity of ≥99.5% and individual metal ion concentrations below 1 ppm . This high‑purity specification is essential for electronic‑grade applications where ionic impurities can cause dielectric breakdown, corrosion, or device failure. While similar purity levels may be available for FDA, the combination of high purity and the inherent fluorine‑derived performance advantages makes FFDA the preferred choice for demanding microelectronic and optoelectronic manufacturing.

Purity & Metals
Supplier data
Assay ≥99.5%; individual metal ions
Electronic-grade specification; supports procurement for semiconductor and aerospace applications.
Data to verify with commercial specification sheet.
Monomer purity Electronic grade Quality control

FFDA High-Value Applications


Colorless Flexible OLED Substrates

The PI‑FFDA film’s Tg of ~425 °C [1] ensures compatibility with high‑temperature TFT backplane fabrication processes (e.g., low‑temperature polysilicon, LTPS), while its >80% transmittance at 400 nm [2] and low yellow index (0.60–1.01) meet the optical requirements for bottom‑emission OLED displays. This combination of ultra‑high thermal stability and colorless appearance cannot be achieved with non‑fluorinated FDA (which lacks transparency) or with lower‑Tg alicyclic polyimides .

High-Frequency FPCBs and Interlayer Dielectrics

FFDA‑based polyimides exhibit a dielectric constant below 4.0 and a dielectric loss of 0.004–0.007 at 1 MHz [1]. This low‑k, low‑loss profile, combined with the polymer’s solubility in common processing solvents [2], enables the fabrication of high‑density, high‑speed FPCBs and insulating layers for 5G/6G communication devices. The fluorine content reduces moisture absorption and signal attenuation compared to non‑fluorinated aromatic polyimides .

CO₂/CH₄ Gas Separation Membranes

Copolyimide membranes incorporating FFDA (6FDA‑FFDA/DAM 1:1) achieve CO₂ permeability of 203.4 Barrer and CO₂/CH₄ selectivity of 43.4, exceeding the 2008 Robeson upper bound [1]. This performance positions FFDA as a critical building block for next‑generation, high‑efficiency polymeric membranes in carbon capture and gas purification industries [2].

Solution-Processable Colorless Polyimide Coatings

The solubility of PI‑FFDA/ODPA (50:50) in NMP, DMF, DMAc, DMSO, and THF at room temperature [1] permits direct solution casting or spin coating of fully imidized polymer, bypassing the polyamic acid thermal imidization step. This reduces process thermal budget and enables roll‑to‑roll manufacturing of flexible optical films, waveguides, and protective coatings for solar cells and displays [2].

Application
Selection Property
Validation Focus
Colorless Flexible OLED Substrates
High Tg and optical transparency
Verify T₄₀₀ transmittance and yellow index in target film
High-Frequency FPCBs and Interlayer Dielectrics
Low dielectric constant and loss
Confirm ε and tan δ at operational frequency for target thickness
CO₂/CH₄ Gas Separation Membranes
Permeability and selectivity above Robeson bound
Evaluate mixed-gas performance and plasticization resistance
Solution-Processable Colorless PI Coatings
Solubility in polar aprotic and weak polar solvents
Assess solution stability and film-forming via spin coating or casting

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